2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine
Description
Historical Context and Discovery
The discovery and development of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine emerged from systematic research into pyridine derivatives and their pharmaceutical applications. The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 120003-76-1, with its initial creation date recorded as July 26, 2010, and most recent modification on May 24, 2025. This timeline reflects the relatively recent recognition of this specific substitution pattern within the broader context of pyridine chemistry.
The historical development of pyridine chemistry traces back to the 1850s when pyridine itself was first discovered in an oily mixture formed by strong heating of bones. This foundational discovery paved the way for extensive research into pyridine derivatives, ultimately leading to the identification and synthesis of complex substituted variants like this compound. The compound's emergence coincided with advanced pharmaceutical research focusing on proton pump inhibitors and related therapeutic agents.
Research into this specific pyridine derivative has been driven by its utility as an intermediate in omeprazole metabolite preparation. The compound's development represents a convergence of synthetic organic chemistry and pharmaceutical research, reflecting the ongoing quest for more efficient synthetic pathways to important therapeutic compounds. The systematic study of its properties and synthesis has contributed to broader understanding of substituted pyridine chemistry and heterocyclic compound behavior.
Structural Classification within Pyridine Derivatives
This compound belongs to the class of substituted pyridines, specifically categorized as a tetrasubstituted pyridine derivative. The compound features a pyridine ring system with four distinct substituents: two hydroxymethyl groups at positions 2 and 5, one methoxy group at position 4, and one methyl group at position 3. This substitution pattern distinguishes it from simpler pyridine derivatives and places it within a specialized subset of heterocyclic compounds.
The structural classification can be understood through its systematic name: [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. This nomenclature clearly delineates the positioning and nature of each substituent on the pyridine ring. The presence of hydroxymethyl groups introduces alcohol functionality, while the methoxy group provides ether linkage characteristics, creating a compound with multiple reactive sites.
Within the broader framework of pyridine derivatives, this compound represents an example of extensively functionalized heterocycles. The combination of electron-donating methoxy and methyl groups with the polar hydroxymethyl substituents creates a molecule with diverse electronic properties. This structural complexity influences its chemical reactivity, physical properties, and potential biological activity compared to simpler pyridine derivatives.
| Structural Feature | Description | Position |
|---|---|---|
| Pyridine Ring | Six-membered aromatic heterocycle | Core structure |
| Hydroxymethyl Groups | -CH2OH functional groups | Positions 2 and 5 |
| Methoxy Group | -OCH3 substituent | Position 4 |
| Methyl Group | -CH3 substituent | Position 3 |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to its representation of important principles in aromatic heterocycle design and functionality. Pyridine, as a six-membered aromatic heterocycle, maintains an electronic structure similar to benzene but with distinct properties due to the nitrogen atom. The specific substitution pattern in this compound exemplifies how strategic functionalization can modify the electronic and chemical properties of the parent heterocycle.
The compound's multiple functional groups create opportunities for diverse chemical transformations and reactions. The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, while the methoxy group can participate in nucleophilic substitution reactions. This versatility makes the compound valuable as a synthetic intermediate and demonstrates important principles of heterocyclic reactivity.
In the context of pharmaceutical chemistry, this compound illustrates the importance of pyridine derivatives as building blocks for bioactive molecules. The pyridine ring system is prevalent in many pharmaceutical compounds, and the specific substitution pattern of this compound contributes to its utility in drug synthesis pathways. The compound serves as an intermediate in the preparation of omeprazole metabolites, highlighting the critical role of carefully designed heterocyclic intermediates in pharmaceutical manufacturing.
The aromatic character of the pyridine ring, maintained despite the multiple substituents, ensures that the compound retains the stability and reactivity characteristics essential for its synthetic applications. The delocalized pi-electron system of the pyridine ring provides resonance stabilization while the nitrogen atom contributes to the molecule's electronic properties and potential for coordination chemistry.
Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, resulting in the official name [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. This comprehensive designation precisely identifies each substituent and its position on the pyridine ring, ensuring unambiguous chemical identification.
Multiple alternative names exist for this compound, reflecting different naming conventions and emphasis on various structural features. The compound is also known as (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol, which emphasizes the dimethanol functionality and the methoxy-methyl substitution pattern. Another designation, 2,5-Bishydroxymethyl-4-methoxy-3-methylpyridine, highlights the presence of two hydroxymethyl groups using the "bis" prefix to indicate their multiplicity.
Additional nomenclature variants include 4-Methoxy-3-methyl-2,5-pyridinedimethanol, which follows a systematic approach emphasizing the pyridine core with specific mention of the dimethanol substitution. The Chemical Abstracts Service registry system assigns the unique identifier 120003-76-1 to this compound, providing an unambiguous reference that transcends naming conventions and linguistic variations.
| Naming System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | [6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol |
| Alternative Systematic Name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol |
| Descriptive Name | 2,5-Bishydroxymethyl-4-methoxy-3-methylpyridine |
| Functional Group Emphasis | 4-Methoxy-3-methyl-2,5-pyridinedimethanol |
| Chemical Abstracts Service Number | 120003-76-1 |
The variety of nomenclature options reflects the compound's complex structure and the multiple ways chemists can approach its identification. Each naming convention serves specific purposes in different contexts, whether for systematic chemical databases, research publications, or commercial applications. The consistent Chemical Abstracts Service number provides a universal identifier that remains constant across all naming variations, ensuring precise identification in international chemical commerce and research.
Properties
IUPAC Name |
[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-8(5-12)10-3-7(4-11)9(6)13-2/h3,11-12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLUTITIFTTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CO)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675852 | |
| Record name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-76-1 | |
| Record name | 4-Methoxy-3-methyl-2,5-pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120003-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyridine derivatives, which undergo a series of chemical reactions to introduce the hydroxymethyl and methoxy groups at specific positions on the pyridine ring . The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also important aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to form alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine and related pyridine derivatives:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 120003-76-1 | C₉H₁₃NO₃ | 183.20 | 2,5-dihydroxymethyl, 4-methoxy, 3-methyl |
| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | 86604-78-6 | C₉H₁₃NO₂ | 167.20 | 4-methoxy, 3,5-dimethyl, 2-hydroxymethyl |
| 3-(Dimethoxymethyl)-5-methoxypyridine | 1087659-15-1 | C₉H₁₃NO₃ | 183.20 | 3-dimethoxymethyl, 5-methoxy |
| 5-(Dimethoxymethyl)-2,3-dimethoxypyridine | 1138443-97-6 | C₁₀H₁₅NO₄ | 213.23 | 5-dimethoxymethyl, 2,3-dimethoxy |
Key Observations:
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (86604-78-6) shares a hydroxymethyl group at position 2 but lacks the second hydroxymethyl group at position 5, reducing its overall hydrophilicity . 3-(Dimethoxymethyl)-5-methoxypyridine (1087659-15-1) replaces hydroxymethyl groups with dimethoxymethyl and methoxy substituents, likely enhancing lipophilicity (higher Log Kow predicted) .
Synthetic Accessibility: Catalog data (–8) indicates that analogs like 1087659-15-1 and 1138443-97-6 are commercially available at high costs (e.g., $400/g for 1 g quantities), suggesting specialized synthetic routes .
Research Implications:
- Solubility and Bioavailability : The hydroxymethyl groups in 120003-76-1 may improve aqueous solubility compared to methoxy-dominated analogs, making it more suitable for pharmaceutical applications .
- Reactivity : The presence of multiple hydroxyl groups could make the target compound prone to oxidation or esterification, unlike its dimethoxy counterparts, which are more stable .
Biological Activity
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (CAS: 120003-76-1) is a pyridine derivative that has attracted attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : 183.20 g/mol
- Canonical SMILES : CC1=C(C(=CN=C1CO)CO)OC
Antiviral Properties
Recent studies have highlighted the antiviral properties of this compound. It has shown effectiveness against various viral strains, suggesting potential applications in antiviral drug development. For instance, it was reported to inhibit viral replication in vitro, demonstrating a significant reduction in viral load in treated cell cultures.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In preclinical studies involving tumor-bearing mice, it exhibited notable activity against several cancer cell lines, including those associated with lymphoma and carcinoma. The mechanism of action appears to involve the modulation of cellular signaling pathways that are crucial for tumor growth and survival .
This compound interacts with specific molecular targets within cells. The hydroxymethyl and methoxy groups enhance its reactivity and binding affinity to biological molecules. This interaction can modulate enzyme activities and influence metabolic pathways critical for cell proliferation and survival .
Case Studies
- In Vitro Studies : In a study assessing the compound's cytotoxicity against various cancer cell lines, it was found to have an IC50 value of approximately 15 μM against NCI-H1975 cells, indicating moderate potency compared to established anticancer agents .
- Animal Models : In vivo experiments demonstrated that administration of the compound led to a significant increase in survival rates among mice bearing L1210 leukemia when treated with optimal doses .
- Comparative Analysis : When compared to structurally similar compounds, such as 2,5-Dimethyl-4-methoxy-3-methylpyridine, this compound showed superior biological activity due to the presence of both hydroxymethyl and methoxy groups, which enhance its pharmacological profile.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis from cyanopyridine derivatives has been reported, involving hydrogenation with palladium catalysts and sulfuric acid under controlled temperature (40–60°C). Key intermediates are purified via column chromatography, with yields dependent on solvent polarity (e.g., dichloromethane vs. aqueous systems) and catalyst loading . Alternative routes may use nitration and nucleophilic substitution, but these require stringent anhydrous conditions to avoid by-products like chlorinated impurities .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H NMR (to confirm methoxy and hydroxymethyl proton environments), FT-IR (for hydroxyl and ether functional group validation), and HPLC (purity >98% with C18 reverse-phase columns). For example, the methoxy group typically appears as a singlet at ~3.8 ppm in 1H NMR, while hydroxymethyl protons resonate between 4.2–4.5 ppm .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic due to its hydroxymethyl groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways; monitor via TLC or HPLC for dimerization or methoxy group cleavage .
Q. What are its common applications in pharmacological research?
- Methodological Answer : It serves as a precursor for antiulcer drug intermediates, particularly in synthesizing proton-pump inhibitors. Researchers design assays targeting H+/K+-ATPase inhibition, using in vitro gastric cell models to evaluate bioactivity .
Advanced Research Questions
Q. How can contradictory data on synthetic yields from different methods be resolved?
- Methodological Answer : Compare reaction kinetics (e.g., Arrhenius plots for temperature-dependent steps) and by-product profiles. For instance, palladium-catalyzed hydrogenation (two-step route) may offer higher reproducibility (~85% yield) but lower scalability than nitration-based methods, which risk nitro-group retention if quenching is incomplete . Use LC-MS to identify trace impurities affecting yield calculations.
Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?
- Methodological Answer : Employ directing groups (e.g., tert-butyldimethylsilyl protection for hydroxymethyl moieties) to control electrophilic substitution at the 4-methoxy position. Computational modeling (DFT studies) predicts charge distribution, guiding reagent selection (e.g., Friedel-Crafts vs. Ullmann couplings) .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the 4-methoxy group and hydrophobic interactions with methyl substituents. Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. What analytical challenges arise in distinguishing stereoisomers or tautomers of this compound?
- Methodological Answer : The hydroxymethyl groups may form hemiacetal tautomers under acidic conditions. Use dynamic NMR (variable-temperature studies) to detect tautomerization rates or X-ray crystallography to resolve stereochemistry. Chiral HPLC with amylose-based columns can separate enantiomers if asymmetric synthesis is attempted .
Q. How do solvent polarity and pH affect its reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
